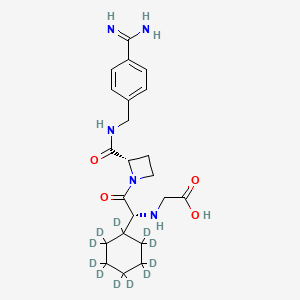

Melagatran-d11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H31N5O4 |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetic acid |

InChI |

InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1/i1D2,2D2,3D2,4D2,5D2,15D |

InChI Key |

DKWNMCUOEDMMIN-BXLRSMTBSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Melagatran-d11: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Melagatran-d11, a deuterium-labeled stable isotope of the direct thrombin inhibitor, Melagatran. This document details its chemical properties, primary applications in research, and relevant experimental methodologies.

Core Concepts: Understanding Melagatran and its Labeled Form

Melagatran is a potent, synthetic, direct, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade.[1][2] It binds competitively to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent thrombus formation.[1][2] Melagatran was developed as the active form of the oral prodrug Ximelagatran, which was designed as an alternative to warfarin for anticoagulation therapy.[3] However, Ximelagatran was withdrawn from the market due to concerns about liver toxicity.

This compound is a stable isotope-labeled version of Melagatran, where eleven hydrogen atoms have been replaced with deuterium. This isotopic labeling does not alter the chemical or biological properties of the molecule but increases its molecular weight. This key difference allows it to be used as an internal standard in quantitative bioanalytical methods, particularly in pharmacokinetic and metabolic studies using mass spectrometry.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of Melagatran is presented below.

| Property | Value | Reference |

| Molecular Formula (Melagatran) | C22H31N5O4 | |

| Molecular Weight (Melagatran) | 429.51 g/mol | |

| Molecular Formula (this compound) | C22H20D11N5O4 | |

| Molecular Weight (this compound) | 440.58 g/mol | |

| Thrombin Inhibition Constant (Ki) | 2 nM | |

| Plasma Half-life | Approximately 2 hours | |

| Bioavailability (subcutaneous) | Appears to be complete | |

| Protein Binding | Not significant | |

| Excretion | Primarily renal |

Primary Research Application of this compound

The primary and most critical use of this compound in a research setting is as an internal standard for the quantification of Melagatran in biological matrices such as plasma and urine. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the stable isotope-labeled compound (this compound) is added to the biological sample containing the unlabeled analyte (Melagatran). Because this compound is chemically identical to Melagatran, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. This allows for accurate and precise quantification of Melagatran by correcting for any analyte loss during sample processing and for variations in instrument response.

References

Melagatran-d11: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical structure, properties, and experimental analysis of Melagatran-d11. This compound is the deuterated form of Melagatran, a potent and selective direct thrombin inhibitor.

Chemical Structure and Properties

This compound is an isotopically labeled version of Melagatran, where eleven hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard in analytical methods.

Chemical Name: N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl]glycine-d11[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H20D11N5O4 | [1] |

| Molecular Weight | 440.58 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| pKa (Strongest Acidic) | 3.2 (Predicted for Melagatran) | [2] |

| pKa (Strongest Basic) | 11.48 (Predicted for Melagatran) | |

| Polar Surface Area | 148.61 Ų (Predicted for Melagatran) | |

| Hydrogen Bond Donor Count | 5 (Predicted for Melagatran) | |

| Hydrogen Bond Acceptor Count | 7 (Predicted for Melagatran) | |

| Rotatable Bond Count | 9 (Predicted for Melagatran) |

Mechanism of Action

Melagatran is a direct, competitive, and reversible inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade. By binding to the active site of both free and clot-bound thrombin, Melagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. This targeted action makes it an effective anticoagulant. The mechanism of action for this compound is identical to that of Melagatran.

Below is a diagram illustrating the role of thrombin in the coagulation cascade and the inhibitory action of Melagatran.

Pharmacokinetics and the Deuterium Kinetic Isotope Effect

Melagatran is the active metabolite of the prodrug Ximelagatran. The introduction of deuterium in this compound can potentially alter its pharmacokinetic profile due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism if the cleavage of this bond is a rate-limiting step in the drug's metabolic pathway. This may result in a longer half-life and increased overall exposure (AUC) of the drug.

Table 2: Pharmacokinetic Parameters of Melagatran and Predicted Effects on this compound

| Parameter | Melagatran | Predicted Effect on this compound | Rationale |

| Half-life (t1/2) | ~4 hours | Increased | Slower metabolism due to the kinetic isotope effect. |

| Clearance (CL/F) | - | Decreased | Reduced rate of metabolic clearance. |

| Area Under the Curve (AUC) | - | Increased | Greater overall drug exposure due to reduced clearance. |

| Peak Plasma Concentration (Cmax) | - | Increased | Slower metabolism can lead to higher peak concentrations. |

| Volume of Distribution (Vd/F) | - | No significant change | Deuteration does not typically alter tissue distribution. |

Experimental Protocols

Synthesis of this compound

Quantification of this compound in Biological Matrices

This compound is commonly used as an internal standard for the quantification of Melagatran in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a composite based on published methods for Melagatran analysis.

4.2.1 Sample Preparation: Solid-Phase Extraction (SPE)

Protocol:

-

Sample Pre-treatment: To a plasma sample, add an appropriate amount of this compound solution as an internal standard.

-

SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) sequentially with a suitable organic solvent (e.g., methanol) and then with an aqueous solution (e.g., water or a specific buffer).

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove unretained interferences.

-

Elution: Elute Melagatran and this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile, possibly with an acid or base modifier).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.2.2 LC-MS/MS Analysis

Table 3: Exemplary LC-MS/MS Parameters for Melagatran Analysis

| Parameter | Typical Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 2 mmol/L ammonium acetate |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from low to high organic phase to elute the analyte |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for Melagatran and this compound |

Thrombin Inhibition Assay

The inhibitory activity of this compound on thrombin can be assessed using a fluorometric assay. The principle involves the cleavage of a fluorogenic substrate by thrombin, and the reduction in fluorescence in the presence of an inhibitor is measured.

Protocol:

-

Reagent Preparation: Prepare solutions of thrombin, a fluorogenic thrombin substrate (e.g., AMC-based peptide), and various concentrations of this compound in a suitable assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the thrombin solution, and the different concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 350 nm and emission at 450 nm).

-

Data Analysis: Determine the initial reaction rates from the kinetic curves. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a valuable tool for researchers in the field of anticoagulation. Its primary application is as an internal standard for the accurate quantification of Melagatran, but it also offers the potential for studying the pharmacokinetic effects of deuteration. The information and protocols provided in this guide are intended to support the design and execution of robust scientific investigations involving this compound.

References

- 1. Melagatran, a direct thrombin inhibitor, but not edoxaban, a direct factor Xa inhibitor, nor heparin aggravates tissue factor-induced hypercoagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of Melagatran-d11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and isotopic labeling strategy for Melagatran-d11. Melagatran is a potent direct thrombin inhibitor, and its deuterated analogue, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for analytical characterization.

Introduction

Melagatran, the active form of the prodrug ximelagatran, is a synthetic peptide-based anticoagulant.[1] Isotopically labeled versions of drug candidates are crucial tools in drug development, enabling sensitive and accurate quantification in biological matrices.[2] this compound, with a molecular formula of C22H20D11N5O4, is a stable isotope-labeled variant of Melagatran where eleven hydrogen atoms have been replaced by deuterium.[3] This guide details a likely synthetic pathway commencing with the preparation of the key deuterated intermediate, (R)-cyclohexyl-d11-glycine, followed by its incorporation into the final Melagatran structure.

Proposed Synthetic Pathway

The synthesis of this compound can be logically divided into two main stages:

-

Stage 1: Synthesis of (R)-cyclohexyl-d11-glycine. This crucial deuterated building block is proposed to be synthesized via catalytic deuteration of (R)-phenylalanine.

-

Stage 2: Assembly of the this compound backbone. This involves the coupling of the deuterated cyclohexylglycine moiety with the remaining fragments of the Melagatran molecule, following a convergent synthetic strategy.

The overall proposed synthetic scheme is depicted below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on established chemical principles and published procedures for analogous transformations.

Stage 1: Synthesis of (R)-cyclohexyl-d11-glycine

3.1.1. Protection of (R)-Phenylalanine

To prevent unwanted side reactions during deuteration, the amino and carboxylic acid functional groups of (R)-phenylalanine are protected. A common protection strategy involves the formation of a Boc-protected amine and a methyl ester.

-

Reaction: (R)-Phenylalanine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to protect the amino group, followed by esterification of the carboxylic acid with methanol under acidic conditions.

-

Reagents: (R)-Phenylalanine, Di-tert-butyl dicarbonate (Boc2O), Sodium bicarbonate, Methanol, Thionyl chloride.

-

Procedure:

-

Dissolve (R)-phenylalanine in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution.

-

Slowly add a solution of Boc2O in dioxane while stirring at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Acidify the mixture with a cold solution of potassium bisulfate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Boc-(R)-phenylalanine.

-

Dissolve the Boc-(R)-phenylalanine in methanol and cool to 0°C.

-

Slowly add thionyl chloride and then allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain Boc-(R)-phenylalanine methyl ester.

-

3.1.2. Catalytic Deuteration of Protected (R)-Phenylalanine

The protected (R)-phenylalanine is subjected to catalytic hydrogenation using deuterium gas to saturate the aromatic ring, yielding the desired deuterated cyclohexyl moiety.

-

Reaction: Boc-(R)-phenylalanine methyl ester is hydrogenated using deuterium gas in the presence of a palladium on carbon (Pd/C) catalyst.

-

Reagents: Boc-(R)-phenylalanine methyl ester, 10% Palladium on carbon (Pd/C), Deuterium gas (D2), Methanol (anhydrous).

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve Boc-(R)-phenylalanine methyl ester in anhydrous methanol.

-

Add 10% Pd/C catalyst to the solution.

-

Purge the vessel with nitrogen gas, followed by deuterium gas.

-

Pressurize the vessel with deuterium gas (e.g., 50-100 psi).

-

Heat the mixture to 50-70°C and stir vigorously for 48-72 hours.

-

Monitor the reaction progress by NMR or MS to confirm complete saturation of the aromatic ring.

-

After completion, cool the vessel, carefully vent the deuterium gas, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield Boc-(R)-cyclohexyl-d11-glycine methyl ester.

-

3.1.3. Deprotection of Boc-(R)-cyclohexyl-d11-glycine methyl ester

The protecting groups are removed to yield the free amino acid, (R)-cyclohexyl-d11-glycine.

-

Reaction: The Boc group is removed under acidic conditions, and the methyl ester is hydrolyzed.

-

Reagents: Boc-(R)-cyclohexyl-d11-glycine methyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Lithium hydroxide, Water, Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the Boc-(R)-cyclohexyl-d11-glycine methyl ester in DCM.

-

Add TFA and stir at room temperature for 2-4 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a mixture of THF and water.

-

Add lithium hydroxide and stir at room temperature for 4-6 hours to hydrolyze the ester.

-

Neutralize the solution with a dilute acid (e.g., HCl) to pH ~7.

-

The product, (R)-cyclohexyl-d11-glycine, can be isolated by crystallization or lyophilization.

-

Stage 2: Assembly of this compound

The synthesis of the non-deuterated portion of Melagatran follows established literature procedures.[1] The key step is the coupling of the synthesized (R)-cyclohexyl-d11-glycine with the pre-assembled azetidine-amidine fragment.

3.2.1. Synthesis of the Azetidine-Amidine Fragment

This involves the coupling of a protected (S)-azetidine-2-carboxylic acid with a protected 4-(aminomethyl)benzamidine.

3.2.2. Coupling of (R)-cyclohexyl-d11-glycine with the Azetidine-Amidine Fragment

-

Reaction: The carboxylic acid of (R)-cyclohexyl-d11-glycine is activated and then reacted with the amino group of the azetidine-amidine fragment.

-

Reagents: (R)-cyclohexyl-d11-glycine, Protected azetidine-amidine fragment, a coupling agent (e.g., HATU, HBTU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

-

Procedure:

-

Dissolve (R)-cyclohexyl-d11-glycine and the protected azetidine-amidine fragment in anhydrous DMF.

-

Add the coupling agent and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the protected this compound.

-

3.2.3. Final Deprotection

The remaining protecting groups on the amidine and other functionalities are removed to yield the final product, this compound. The specific deprotection strategy will depend on the protecting groups used.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. The values are placeholders and would be determined experimentally.

Table 1: Synthesis of (R)-cyclohexyl-d11-glycine

| Step | Product | Starting Material | Yield (%) | Purity (%) | Isotopic Purity (%) |

| 1 | Boc-(R)-phenylalanine methyl ester | (R)-Phenylalanine | 90-95 | >98 | N/A |

| 2 | Boc-(R)-cyclohexyl-d11-glycine methyl ester | Boc-(R)-phenylalanine methyl ester | 70-80 | >95 | >98 |

| 3 | (R)-cyclohexyl-d11-glycine | Boc-(R)-cyclohexyl-d11-glycine methyl ester | 85-95 | >99 | >98 |

Table 2: Assembly and Characterization of this compound

| Step | Product | Starting Materials | Yield (%) | Purity (%) (HPLC) |

| 4 | Protected this compound | (R)-cyclohexyl-d11-glycine, Azetidine-amidine fragment | 60-70 | >95 |

| 5 | This compound | Protected this compound | 80-90 | >99 |

Table 3: Analytical Characterization of this compound

| Analysis | Expected Result |

| Mass Spectrometry (HRMS) | Calculated m/z for [M+H]+: 441.34 (approx.) |

| Observed m/z: To be determined | |

| ¹H NMR | Absence of signals corresponding to the 11 deuterated positions. |

| ²H NMR | Presence of signals corresponding to the 11 deuterated positions. |

| Isotopic Purity (by MS) | >98% D11 |

Visualization of Workflows

The following diagrams illustrate the key experimental workflows.

Caption: Workflow for the catalytic deuteration step.

Caption: Workflow for the purification and analysis of this compound.

Conclusion

This technical guide outlines a robust and scientifically plausible approach for the synthesis and isotopic labeling of this compound. The proposed multi-step synthesis, beginning with the catalytic deuteration of a protected (R)-phenylalanine precursor, provides a clear path to obtaining the desired isotopically labeled compound. The detailed protocols and workflows serve as a valuable resource for researchers and scientists in the field of drug development and metabolism. Experimental validation of the proposed yields and analytical characterization are the necessary next steps to fully realize this synthesis.

References

- 1. Melagatran | C22H31N5O4 | CID 183797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

The Core Mechanism of Melagatran: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of melagatran, a potent, synthetic, and reversible direct thrombin inhibitor. Melagatran, the active form of the prodrug ximelagatran, represents a significant class of anticoagulants that directly target the active site of thrombin, a pivotal enzyme in the coagulation cascade. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of melagatran's biochemical interactions, enzyme kinetics, and the structural basis of its inhibitory activity. Quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Thrombin, a serine protease, plays a central role in hemostasis and thrombosis. It catalyzes the conversion of fibrinogen to fibrin, activates platelets, and amplifies its own generation through feedback activation of factors V, VIII, and XI.[1] Consequently, thrombin is a prime target for anticoagulant therapy. Direct thrombin inhibitors (DTIs) offer a distinct advantage over indirect inhibitors, such as heparins, by directly binding to thrombin and inhibiting its activity without the need for a cofactor like antithrombin.[2][3]

Melagatran emerged as a promising DTI, characterized by its high potency and selectivity for thrombin.[4] It is the active metabolite of the orally administered prodrug, ximelagatran.[5] The development of an oral DTI was a significant advancement, offering a more predictable pharmacokinetic and pharmacodynamic profile compared to traditional anticoagulants like warfarin. This guide delves into the fundamental mechanism by which melagatran exerts its anticoagulant effect, providing a technical resource for the scientific community.

Biochemical Mechanism of Action

Melagatran functions as a direct, competitive, and reversible inhibitor of thrombin. Its mechanism is characterized by the following key features:

-

Direct Inhibition: Melagatran binds directly to the thrombin molecule, independent of cofactors like antithrombin. This allows it to inhibit both free (fluid-phase) and clot-bound thrombin with similar high potency.

-

Competitive Inhibition: Melagatran competes with thrombin's natural substrates, such as fibrinogen, for binding to the enzyme's active site.

-

Reversible Binding: The interaction between melagatran and thrombin is reversible, meaning the inhibitor can associate and dissociate from the enzyme. This contrasts with irreversible inhibitors.

The primary consequence of melagatran binding to thrombin is the blockade of the enzyme's catalytic activity. This prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in clot formation. Furthermore, by inhibiting thrombin, melagatran also attenuates thrombin-induced platelet activation and aggregation.

Quantitative Analysis of Melagatran-Thrombin Interaction

The potency and binding characteristics of melagatran have been quantified using various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Method | Reference(s) |

| Inhibition Constant (Ki) | 2 nM | Enzyme Inhibition Assay | |

| IC50 (Endogenous Thrombin Potential) | 0.44 µmol/L | ETP Assay | |

| IC50 (Prothrombin Time) - Thromboplastin S | 0.9 µmol/L | PT Assay | |

| IC50 (Prothrombin Time) - Thromboplastin HS | 0.9 µmol/L | PT Assay | |

| IC50 (Prothrombin Time) - Nycotest PT | 2.2 µmol/L | PT Assay | |

| IC50 (Prothrombin Time) - SPA 50 | 2.9 µmol/L | PT Assay |

Table 1: Inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of melagatran.

| Parameter | Value | Method | Reference(s) |

| Association Rate Constant (kon) | 2.1 x 107 M-1s-1 | Surface Plasmon Resonance (SPR) | |

| Dissociation Rate Constant (koff) | 0.04 s-1 | Surface Plasmon Resonance (SPR) | |

| Dissociation Constant (KD) from kinetics | 1.9 nM | Surface Plasmon Resonance (SPR) | |

| Change in Enthalpy (ΔH) | -10.9 kcal/mol | Isothermal Titration Calorimetry (ITC) | |

| Change in Entropy (-TΔS) | -0.3 kcal/mol | Isothermal Titration Calorimetry (ITC) | |

| Change in Gibbs Free Energy (ΔG) | -11.2 kcal/mol | Isothermal Titration Calorimetry (ITC) |

Table 2: Kinetic and thermodynamic parameters of melagatran binding to thrombin.

| Parameter | Value | Route of Administration | Species | Reference(s) |

| Bioavailability (as melagatran from ximelagatran) | ~20% | Oral | Human | |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Oral (ximelagatran) | Human | |

| Elimination Half-life (t1/2) | ~3-4 hours | Oral (ximelagatran) | Human | |

| Plasma Concentration (Low Dose) | 0.17 µmol/L | IV Infusion | Human | |

| Plasma Concentration (Medium Dose) | 0.31 µmol/L | IV Infusion | Human | |

| Plasma Concentration (High Dose) | 0.53 µmol/L | IV Infusion | Human |

Table 3: Pharmacokinetic properties of melagatran.

Signaling Pathways and Molecular Interactions

Melagatran's interaction with thrombin directly impacts the coagulation cascade. The following diagram illustrates the central role of thrombin and the inhibitory action of melagatran.

Caption: Inhibition of Thrombin by Melagatran in the Coagulation Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of melagatran.

Coagulation Assays

The APTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

Principle: The clotting time of plasma is measured after activation of contact factors and the addition of calcium.

Protocol:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Reagent Preparation: Pre-warm the APTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) and 0.025 M calcium chloride (CaCl₂) solution to 37°C.

-

Assay Procedure (Manual Method): a. Pipette 100 µL of PPP into a test tube. b. Add 100 µL of the pre-warmed APTT reagent. c. Incubate the mixture for 3-5 minutes at 37°C. d. Add 100 µL of the pre-warmed CaCl₂ solution and simultaneously start a stopwatch. e. Record the time taken for clot formation.

Caption: Workflow for the Activated Partial Thromboplastin Time (APTT) Assay.

The PT assay assesses the extrinsic and common pathways of coagulation.

Principle: The clotting time of plasma is measured after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.

Protocol:

-

Sample Preparation: Prepare PPP as described for the APTT assay.

-

Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions and pre-warm to 37°C.

-

Assay Procedure (Manual Method): a. Pipette 100 µL of PPP into a test tube and incubate for 1-2 minutes at 37°C. b. Add 200 µL of the pre-warmed thromboplastin reagent (which contains calcium) and simultaneously start a stopwatch. c. Record the time taken for clot formation.

The TT assay specifically measures the rate of conversion of fibrinogen to fibrin.

Principle: The clotting time of plasma is determined after the addition of a standardized amount of thrombin.

Protocol:

-

Sample Preparation: Prepare PPP as described for the APTT assay.

-

Reagent Preparation: Reconstitute the thrombin reagent to a known concentration (e.g., ~1.0 NIH unit/mL) and pre-warm to 37°C.

-

Assay Procedure (Manual Method): a. Pipette 100 µL of PPP into a test tube and incubate for 1 minute at 37°C. b. Add 100 µL of the pre-warmed thrombin reagent and simultaneously start a stopwatch. c. Record the time taken for clot formation.

Biophysical Assays

SPR is used to measure the kinetics (kon and koff) and affinity (KD) of the melagatran-thrombin interaction in real-time.

Protocol Outline:

-

Chip Preparation: Immobilize human α-thrombin on a sensor chip (e.g., CM5) via amine coupling.

-

Binding Analysis: Inject a series of melagatran concentrations over the thrombin-coated surface and a reference surface.

-

Data Acquisition: Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

ITC directly measures the heat changes associated with the binding of melagatran to thrombin, providing a complete thermodynamic profile of the interaction.

Protocol Outline:

-

Sample Preparation: Prepare solutions of human α-thrombin and melagatran in the same buffer.

-

ITC Experiment: Place the thrombin solution in the sample cell and the melagatran solution in the injection syringe of the calorimeter.

-

Titration: Perform a series of injections of melagatran into the thrombin solution while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (KA), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Structural Biology

X-ray crystallography provides a high-resolution, three-dimensional structure of the melagatran-thrombin complex, revealing the precise molecular interactions at the active site.

Protocol Outline:

-

Complex Formation: Prepare a stable complex of human α-thrombin and melagatran.

-

Crystallization: Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the complex.

Conclusion

Melagatran exemplifies a rationally designed direct thrombin inhibitor with a well-defined mechanism of action. Its direct, competitive, and reversible binding to the active site of both free and clot-bound thrombin leads to potent anticoagulation. The quantitative data from biochemical and biophysical assays underscore its high affinity and favorable kinetic profile. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating direct thrombin inhibitors and other anticoagulants. A thorough understanding of the molecular interactions, as revealed by structural biology, combined with kinetic and thermodynamic data, is crucial for the continued development of novel and improved antithrombotic therapies. Although the clinical development of ximelagatran/melagatran was halted due to concerns about hepatotoxicity, the foundational research into its mechanism of action remains highly valuable to the field of anticoagulant drug discovery.

References

The Pharmacokinetic Journey of Melagatran and its Prodrug Ximelagatran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of the direct thrombin inhibitor melagatran and its oral prodrug, ximelagatran. Ximelagatran was developed to overcome the poor oral bioavailability of melagatran, offering a predictable and manageable anticoagulant effect. This document delves into the absorption, distribution, metabolism, and excretion of these compounds, presenting key quantitative data in structured tables, detailing the experimental methodologies used in pivotal studies, and visualizing complex pathways and workflows.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of ximelagatran and melagatran have been characterized in numerous studies involving healthy volunteers and various patient populations. The following tables summarize the key quantitative parameters to facilitate a comparative understanding.

Table 1: Pharmacokinetic Parameters of Ximelagatran and Melagatran in Healthy Adults

| Parameter | Ximelagatran (oral) | Melagatran (intravenous) | Melagatran (subcutaneous) | Source(s) |

| Bioavailability (as melagatran) | ~20% (Coefficient of Variation: 20%) | N/A | Complete | [1][2] |

| Time to Peak Plasma Conc. (Tmax) | ~2 hours (for melagatran) | N/A | ~0.5 hours | [1][3] |

| Elimination Half-life (t½) | 2.5 - 4.3 hours (for melagatran) | ~3 hours | ~2 hours | [1] |

| Volume of Distribution (Vd) | 176 L (population mean, correlated with body weight) | 0.22 L/kg | 15.5 L (for a 75kg individual) | |

| Clearance (CL) | 27.3 L/h (population mean, correlated with creatinine clearance) | N/A | 5.3 L/h (median population clearance) | |

| Renal Excretion | Trace amounts | ~80% of dose excreted unchanged in urine | N/A |

Table 2: Influence of Patient Population and Other Factors on Melagatran Pharmacokinetics (following oral ximelagatran administration)

| Condition | Key Findings | Source(s) |

| Venous Thromboembolism (VTE) Patients | Pharmacokinetics were predictable and not significantly dependent on dose or time. Clearance correlated with creatinine clearance, and volume of distribution with body weight. | |

| Atrial Fibrillation (AF) Patients | No significant differences in AUC, Cmax, half-life, or bioavailability of melagatran compared to healthy, age- and gender-matched controls. | |

| Severe Renal Impairment | Significantly higher melagatran exposure (AUC) and longer half-life due to decreased renal clearance. Dose adjustment would be necessary. | |

| Mild-to-Moderate Hepatic Impairment | Pharmacokinetics of melagatran were not altered. | |

| Food Intake | No significant effect on the absorption of ximelagatran. | |

| Drug-Drug Interactions | Low potential for interactions with drugs metabolized by cytochrome P450 enzymes. Co-administration with erythromycin increased melagatran exposure. |

Experimental Protocols

The characterization of the pharmacokinetic profile of ximelagatran and melagatran involved a variety of experimental methodologies, from in vitro absorption models to clinical trials in diverse patient populations. This section details the key experimental protocols employed.

Determination of Plasma Concentrations: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common and robust method for the quantification of ximelagatran, melagatran, and its intermediate metabolites in human plasma involves LC-MS/MS.

Protocol Outline:

-

Sample Preparation:

-

Plasma samples are typically subjected to solid-phase extraction (SPE) or protein precipitation to isolate the analytes from plasma proteins and other interfering substances.

-

For SPE, a mixed-mode bonded sorbent material (e.g., C8/SO3-) can be used.

-

Isotope-labeled internal standards are added to the samples prior to extraction to ensure accurate quantification.

-

-

Chromatographic Separation:

-

The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid).

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in the positive ion mode.

-

Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

-

Data Analysis:

-

Calibration curves are generated by analyzing samples with known concentrations of the analytes.

-

The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

In Vitro Biotransformation of Ximelagatran

The conversion of the prodrug ximelagatran to its active form, melagatran, was investigated using in vitro systems to identify the responsible enzymes and tissues.

Protocol Outline:

-

Preparation of Subcellular Fractions:

-

Microsomes and mitochondria are prepared from liver and kidney tissues of humans and other species (e.g., pig) through differential centrifugation.

-

-

Incubation:

-

Ximelagatran is incubated with the prepared subcellular fractions (microsomes or mitochondria) in the presence of necessary cofactors (e.g., NADPH for microsomal reductions, NADH for mitochondrial reactions).

-

-

Analysis:

-

At various time points, aliquots of the incubation mixture are taken, and the reaction is stopped (e.g., by adding a quenching solvent).

-

The concentrations of ximelagatran, the intermediate metabolites (ethyl-melagatran and hydroxy-melagatran), and the final active metabolite, melagatran, are determined using a validated LC-MS/MS method.

-

-

Enzyme Kinetics:

-

Kinetic parameters (e.g., Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction rates.

-

-

Enzyme Identification:

-

To identify the specific enzymes involved, studies can be conducted with specific enzyme inhibitors or using recombinant human cytochrome P450 (CYP) enzymes. For ximelagatran, it was demonstrated that CYP enzymes are not primarily involved in its reduction.

-

Intestinal Permeability Assessment: Caco-2 Cell Monolayer Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in vitro model for predicting the oral absorption of drugs. This assay was crucial in demonstrating the improved permeability of the lipophilic prodrug ximelagatran compared to the more polar melagatran.

Protocol Outline:

-

Cell Culture:

-

Caco-2 cells are seeded onto semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Study:

-

The test compound (ximelagatran or melagatran) is added to the apical (AP) side of the cell monolayer, which represents the intestinal lumen.

-

Samples are taken from the basolateral (BL) side, representing the blood circulation, at various time points.

-

To investigate active efflux, the compound can also be added to the BL side, and its transport to the AP side is measured.

-

-

Sample Analysis:

-

The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

-

-

Calculation of Apparent Permeability (Papp):

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug transport across the monolayer.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the drug in the donor chamber.

-

-

A higher Papp value indicates greater permeability. Ximelagatran was shown to have a significantly higher Papp value than melagatran.

-

Clinical Pharmacokinetic Studies

The in vivo pharmacokinetic profile of ximelagatran and melagatran was established through a series of clinical trials in healthy volunteers and patient populations.

Typical Study Design:

-

Phase I Studies (Healthy Volunteers): These studies are typically open-label, dose-escalation, or crossover designs.

-

Objective: To assess safety, tolerability, and fundamental pharmacokinetic parameters (e.g., bioavailability, half-life, dose linearity).

-

Methodology: Subjects receive single or multiple doses of ximelagatran or melagatran (intravenous or subcutaneous). Blood and urine samples are collected at frequent, predefined intervals to characterize the full pharmacokinetic profile.

-

-

Phase II/III Studies (Patient Populations): These are often randomized, controlled trials.

-

Objective: To evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety in the target patient populations (e.g., those with atrial fibrillation or venous thromboembolism).

-

Methodology: Patients receive the investigational drug (e.g., ximelagatran) or a standard-of-care comparator (e.g., warfarin). A sparse sampling strategy is often employed for pharmacokinetic analysis, where blood samples are collected at less frequent intervals. Population pharmacokinetic modeling is then used to analyze this data and identify factors that may influence the drug's pharmacokinetic properties.

-

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate the metabolic pathway of ximelagatran and a typical workflow for a clinical pharmacokinetic study.

Metabolic Pathway of Ximelagatran

Caption: Metabolic conversion of ximelagatran to its active form, melagatran.

Experimental Workflow for a Clinical Pharmacokinetic Study

References

- 1. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

Melagatran-d11: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Melagatran-d11, the deuterated analog of the direct thrombin inhibitor Melagatran. This document consolidates key chemical data, explores its mechanism of action, and presents relevant experimental methodologies and clinical findings in a format tailored for the scientific community.

Core Compound Data

| Identifier | Value | Source |

| Compound Name | This compound | Pharmaffiliates[1] |

| Molecular Formula | C22H20D11N5O | Pharmaffiliates[1] |

| Molecular Weight | 440.58 g/mol | Pharmaffiliates[1] |

| Parent Compound | Melagatran | - |

| Parent CAS Number | 159776-70-2 | PubChem |

| Parent Molecular Formula | C22H31N5O4 | KEGG DRUG[2], PubChem |

| Parent Molecular Weight | 429.51 g/mol | KEGG DRUG, PubChem |

Mechanism of Action: Direct Thrombin Inhibition

Melagatran exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of thrombin (Factor IIa). This action inhibits the downstream conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. Unlike indirect thrombin inhibitors, such as heparin, Melagatran's activity is independent of antithrombin and can inactivate both free and clot-bound thrombin.

The inhibition of thrombin by Melagatran disrupts the coagulation cascade, preventing thrombus formation and extension. This targeted mechanism of action provides a predictable anticoagulant response.

Below is a diagram illustrating the central role of Melagatran in the coagulation cascade.

Experimental Protocols and Methodologies

The following sections detail methodologies from key clinical trials and analytical studies involving Melagatran and its prodrug, Ximelagatran. These protocols provide a framework for preclinical and clinical evaluation.

Pharmacokinetic Studies in Healthy Volunteers

A study to evaluate the pharmacokinetics of Melagatran involved a dose-escalation design and a repeated-dosing regimen in healthy male subjects.

Study Design:

-

Part 1 (Dose-Escalation): Single subcutaneous (s.c.) doses of Melagatran (0.1-5 mg) were administered.

-

Part 2 (Repeated-Dosing): A 3 mg s.c. dose of Melagatran was administered every 12 hours for 4 days.

Methodology:

-

Blood Sampling: Serial blood samples were collected at predefined intervals post-dosing.

-

Bioanalysis: Plasma concentrations of Melagatran were determined using liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Parameters: Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve), and half-life were calculated.

-

Coagulation Assays: The effects on activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT) were measured.

Clinical Trials in Orthopedic Surgery (METHRO II & III)

The METHRO (MElagatran for THRombin inhibition in Orthopaedic surgery) trials evaluated the efficacy and safety of Melagatran and its oral prodrug Ximelagatran for the prevention of venous thromboembolism (VTE) in patients undergoing major orthopedic surgery.

METHRO II Study Design:

-

Patient Population: Patients undergoing total hip or knee replacement.

-

Treatment Arms:

-

Dalteparin (low-molecular-weight heparin) 5000 IU s.c. once daily.

-

Four different doses of s.c. Melagatran (1-3 mg) twice daily, initiated before surgery, followed by four corresponding doses of oral Ximelagatran (8-24 mg) twice daily, started 1-3 days post-surgery.

-

-

Primary Outcome: Incidence of VTE (deep vein thrombosis and pulmonary embolism).

METHRO III Study Design:

-

Patient Population: Patients undergoing total hip or knee replacement.

-

Treatment Arms:

-

Enoxaparin 40 mg s.c. once daily.

-

Melagatran 3 mg s.c. twice daily, initiated 4-12 hours after surgery, followed by oral Ximelagatran 24 mg twice daily.

-

-

Primary Outcome: Incidence of VTE.

The workflow for these clinical trials is depicted in the following diagram.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic data for Melagatran.

Table 1: Pharmacokinetic Parameters of Subcutaneous Melagatran in Healthy Males

| Parameter | Value |

| Time to Cmax (Tmax) | ~0.5 hours |

| Half-life | ~2 hours |

| Bioavailability | Complete |

Table 2: Efficacy of Melagatran/Ximelagatran in VTE Prevention Post-Orthopedic Surgery (METHRO II)

| Treatment Group | VTE Incidence |

| Dalteparin (5000 IU od) | Baseline |

| Melagatran/Ximelagatran (highest dose) | Significantly lower than Dalteparin |

Table 3: Efficacy of Post-Operative Melagatran/Ximelagatran (METHRO III)

| Treatment Group | VTE Incidence |

| Enoxaparin (40 mg od, pre-op start) | Baseline |

| Melagatran/Ximelagatran (post-op start) | Not more effective than Enoxaparin |

Conclusion

This compound serves as a crucial tool for pharmacokinetic and metabolic studies of the direct thrombin inhibitor Melagatran. The extensive clinical research on Melagatran and its prodrug Ximelagatran has provided a wealth of data on its mechanism of action, efficacy, and safety profile. While the development of Ximelagatran was discontinued, the foundational research on this class of direct thrombin inhibitors has significantly advanced the field of anticoagulation therapy. This guide provides a consolidated resource for researchers continuing to explore direct thrombin inhibition and the development of novel anticoagulants.

References

The Rise and Fall of a Thrombin Inhibitor: A Technical Guide to the Discovery and Development of Melagatran

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, development, and eventual withdrawal of melagatran, a direct thrombin inhibitor. The journey of melagatran and its oral prodrug, ximelagatran, offers valuable insights into the complexities of anticoagulant drug development, from initial compound design to extensive clinical evaluation and post-market surveillance. This document provides a comprehensive overview of the core scientific and clinical data, including detailed experimental protocols and a thorough examination of the data that defined its efficacy and safety profile.

Introduction: The Quest for a Warfarin Alternative

For decades, vitamin K antagonists like warfarin were the cornerstone of oral anticoagulant therapy. However, their narrow therapeutic window, numerous food and drug interactions, and the need for frequent monitoring posed significant clinical challenges. This created a clear need for novel oral anticoagulants with more predictable pharmacokinetic and pharmacodynamic profiles. The coagulation cascade, with thrombin (Factor IIa) at its core, presented a prime target. Thrombin is the final enzyme in the cascade, responsible for converting fibrinogen to fibrin, the structural basis of a blood clot. Unlike indirect inhibitors such as heparins, which require a cofactor (antithrombin), direct thrombin inhibitors offered the potential for more targeted and consistent anticoagulation.

The development of melagatran by AstraZeneca began in the 1980s with a focused effort to synthesize small-molecule direct thrombin inhibitors.[1] Melagatran emerged as a potent and selective inhibitor, but its low oral bioavailability limited its clinical utility as an oral agent.[2] This led to the development of ximelagatran, a double prodrug designed to be rapidly absorbed and converted to the active melagatran in vivo.[3][4]

Mechanism of Action: Direct and Reversible Thrombin Inhibition

Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin.[5] It binds to the active site of both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. A key advantage of this direct inhibition is its predictable anticoagulant effect without the need for a cofactor.

dot

Figure 1: Coagulation cascade and melagatran's point of inhibition.

Preclinical Development

In Vitro Studies

The initial characterization of melagatran involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Table 1: In Vitro Activity of Melagatran

| Parameter | Value | Reference |

| Thrombin Inhibition (Ki) | 2 nM | |

| Thrombin-induced Platelet Aggregation (IC50) | 2 µM | |

| Thrombin Time (doubling concentration) | 0.010 µM | |

| Activated Partial Thromboplastin Time (aPTT) (doubling concentration) | 0.59 µM | |

| Prothrombin Time (PT) (doubling concentration) | 2.2 µM |

-

Thrombin Inhibition Assay (Ki determination): The inhibitory constant (Ki) was determined by measuring the effect of various concentrations of melagatran on the rate of a chromogenic substrate cleavage by a known concentration of purified human α-thrombin. The reaction was typically carried out in a buffer solution (e.g., Tris-HCl) at physiological pH and temperature. The change in absorbance over time was monitored using a spectrophotometer, and the Ki was calculated using the Cheng-Prusoff equation.

-

Coagulation Assays (aPTT, PT, TT):

-

Specimen: Citrated human plasma.

-

aPTT: Platelet-poor plasma was incubated with a contact activator (e.g., silica, ellagic acid) and a phospholipid substitute (cephalin) to activate the intrinsic pathway. Clotting was initiated by the addition of calcium chloride, and the time to clot formation was measured.

-

PT: Platelet-poor plasma was incubated with a thromboplastin reagent (containing tissue factor and phospholipids) to activate the extrinsic pathway. Clotting was initiated by the addition of calcium chloride, and the time to clot formation was measured.

-

TT: Thrombin time was determined by adding a standardized solution of thrombin to platelet-poor plasma and measuring the time to clot formation. This assay directly assesses the conversion of fibrinogen to fibrin.

-

-

Caco-2 Permeability Assay: The intestinal permeability of melagatran and ximelagatran was assessed using Caco-2 cell monolayers, an in vitro model of the human intestinal epithelium. The cells were grown on semi-permeable filters, and the test compound was added to the apical (luminal) side. The concentration of the compound that permeated to the basolateral (blood) side over time was measured, typically by LC-MS/MS, to determine the apparent permeability coefficient (Papp). Ximelagatran demonstrated significantly higher permeability than melagatran.

Figure 3: Workflow for the ferric chloride-induced thrombosis model.

Clinical Development

The clinical development program for ximelagatran/melagatran was extensive, encompassing studies for the prevention and treatment of venous thromboembolism (VTE) and for stroke prevention in patients with atrial fibrillation (AF).

Pharmacokinetics in Humans

Ximelagatran is rapidly absorbed and bioconverted to its active form, melagatran, with peak plasma concentrations of melagatran occurring approximately 2 hours after oral administration of ximelagatran. The oral bioavailability of ximelagatran, measured as plasma melagatran, is approximately 20%. Melagatran has a half-life of about 2-4 hours and is primarily eliminated by the kidneys.

Table 3: Pharmacokinetic Parameters of Melagatran in Healthy Volunteers and Patient Populations

| Population | Route | Dose | Cmax (µM) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Healthy Young Men | s.c. (Melagatran) | 3 mg | ~0.5 h post-dose | ~2 | ~100 | ||

| Healthy Volunteers | Oral (Ximelagatran) | 20 mg | - | ~2 | ~3 | ~20 | |

| Orthopaedic Surgery Patients | Oral (Ximelagatran) | - | - | - | - | 23 | |

| Patients with Hepatic Impairment | Oral (Ximelagatran) | - | 25% lower than controls | 2-3 | 3.6 | - | |

| Patients with Severe Renal Impairment | Oral (Ximelagatran) | - | Significantly higher AUC and t1/2 | - | - | - |

dot

Figure 4: Prodrug activation of ximelagatran to melagatran.

Clinical Efficacy

The METHRO (Melagatran for Thrombin Inhibition in Orthopaedic Surgery) program evaluated ximelagatran/melagatran for VTE prevention in patients undergoing major orthopedic surgery.

Table 4: Efficacy of Ximelagatran in VTE Prevention (METHRO II Trial)

| Treatment Group | Dose | VTE Rate (%) | p-value vs Dalteparin | Reference |

| Melagatran/Ximelagatran (Lowest Dose) | 1 mg s.c. BID / 8 mg p.o. BID | 37.8 | - | |

| Melagatran/Ximelagatran | 1.5 mg s.c. BID / 12 mg p.o. BID | 24.1 | - | |

| Melagatran/Ximelagatran | 2.25 mg s.c. BID / 18 mg p.o. BID | 23.7 | - | |

| Melagatran/Ximelagatran (Highest Dose) | 3 mg s.c. BID / 24 mg p.o. BID | 15.1 | <0.0001 | |

| Dalteparin | 5000 IU s.c. OD | 28.2 | - |

The THRIVE (Thrombin Inhibitor in Venous Thromboembolism) III trial compared ximelagatran with standard therapy (enoxaparin followed by warfarin) for the treatment of acute DVT.

Table 5: Efficacy of Ximelagatran in VTE Treatment (THRIVE III Trial)

| Outcome | Ximelagatran (n=1240) | Enoxaparin/Warfarin (n=1249) | Absolute Difference (95% CI) | Reference |

| Recurrent VTE | 2.1% | 2.0% | 0.2% (-1.0% to 1.3%) |

The SPORTIF (Stroke Prevention using an Oral Thrombin Inhibitor in atrial Fibrillation) III and V trials were pivotal in assessing ximelagatran for stroke prevention in patients with non-valvular AF.

Table 6: Efficacy of Ximelagatran in Stroke Prevention in AF (SPORTIF V Trial)

| Outcome (Annual Rate) | Ximelagatran (n=1961) | Warfarin (n=1961) | Absolute Difference (95% CI) | p-value | Reference |

| Stroke or Systemic Embolism (ITT) | 1.6% | 1.2% | 0.45% (-0.13 to 1.03) | 0.13 |

Clinical Safety

While demonstrating comparable or superior efficacy to standard anticoagulants, the clinical development of ximelagatran was ultimately halted due to safety concerns, primarily hepatotoxicity.

Table 7: Key Safety Outcomes for Ximelagatran in Long-Term Clinical Trials

| Adverse Event | Ximelagatran | Comparator (Warfarin/Placebo) | Relative Risk (95% CI) | Reference |

| Major Bleeding (SPORTIF V, annual rate) | 2.4% | 3.1% | - | |

| Major Bleeding (THRIVE III) | 1.3% | 2.2% | - | |

| ALT >3x ULN (Long-term trials) | 7.9% | 1.2% | - | |

| ALT >3x ULN and Total Bilirubin >2x ULN | 0.5% | 0.1% | - | |

| Severe Liver Injury (causally related) | 19/6948 patients | 2/6230 patients | 8.5 (2.0 – 36.6) |

The elevated liver transaminases (ALT) were typically asymptomatic and occurred within the first six months of treatment. While often reversible, there were rare cases of severe liver injury, which ultimately led to the withdrawal of ximelagatran from the market in 2006.

Conclusion

The development of melagatran and ximelagatran represented a significant step forward in the search for a convenient and effective oral anticoagulant to replace warfarin. The drug's direct mechanism of action and predictable pharmacokinetics were major advantages. Extensive clinical trials demonstrated its efficacy in preventing and treating thromboembolic disorders. However, the idiosyncratic hepatotoxicity observed with long-term use highlighted a critical safety liability that could not be overcome. The story of melagatran serves as a crucial case study for the pharmaceutical industry, emphasizing the importance of thorough long-term safety evaluation and the ongoing challenge of predicting rare but severe adverse drug reactions. The lessons learned from the melagatran program have undoubtedly influenced the development and safety monitoring of subsequent novel oral anticoagulants.

References

- 1. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ximelagatran vs low-molecular-weight heparin and warfarin for the treatment of deep vein thrombosis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug-induced liver injury in humans: the case of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 5. medchemexpress.com [medchemexpress.com]

Isotope-Labeled Melagatran for Antithrombotic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of isotope-labeled melagatran in the context of antithrombotic research. Melagatran, the active form of the prodrug ximelagatran, is a potent and selective direct thrombin inhibitor. The use of isotopically labeled forms of this compound is invaluable for a deeper understanding of its pharmacokinetic, pharmacodynamic, and mechanistic properties. This document details the synthesis of tritium-labeled melagatran, its mechanism of action, and relevant experimental protocols for its use in antithrombotic studies.

Synthesis of Isotope-Labeled Melagatran

The synthesis of tritium-labeled ([³H]) melagatran has been described, providing a crucial tool for in-depth pharmacological studies. The process involves a hydrogen isotope exchange reaction, which allows for the introduction of tritium into the melagatran molecule.

A key method for this is through the use of a catalyst, such as Crabtree's catalyst or an N-heterocyclic carbene-containing iridium catalyst, to facilitate the exchange of hydrogen atoms with tritium gas. The resulting tritiated product is then purified to achieve high specific activity and radiochemical purity, making it suitable for sensitive assays.

Below is a generalized workflow for the synthesis of [³H]-melagatran.

Caption: Generalized workflow for the synthesis of tritium-labeled melagatran.

Mechanism of Action of Melagatran

Melagatran exerts its antithrombotic effect by directly, competitively, and reversibly inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1][2][3] Thrombin is responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot.[1][3] It also amplifies its own production by activating other clotting factors and promotes platelet activation. By binding to the active site of both free and clot-bound thrombin, melagatran effectively blocks these pro-thrombotic activities.

The signaling pathway below illustrates the central role of thrombin in coagulation and the inhibitory action of melagatran.

Caption: Melagatran's inhibition of thrombin in the coagulation cascade.

Experimental Protocols for Antithrombotic Studies

The use of isotope-labeled melagatran allows for highly sensitive and quantitative assessments in various antithrombotic assays. Below are detailed methodologies for key experiments where [³H]-melagatran can be applied.

In Vitro Studies

This assay measures the total amount of thrombin generated in plasma after the initiation of coagulation.

Protocol:

-

Plasma Preparation: Obtain platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

-

Reaction Mixture: In a 96-well plate, combine PPP with a thrombin substrate and [³H]-melagatran at various concentrations.

-

Initiation of Coagulation: Add a trigger solution containing tissue factor and phospholipids to initiate thrombin generation.

-

Measurement: Monitor the cleavage of the thrombin substrate over time using a fluorometer or spectrophotometer.

-

Data Analysis: Calculate the endogenous thrombin potential (ETP), which represents the total thrombin activity. The effect of [³H]-melagatran is determined by the reduction in ETP. The radioactivity can be measured in parallel to correlate the concentration of melagatran with its inhibitory effect.

This assay assesses the ability of melagatran to inhibit thrombin-induced platelet aggregation.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Prepare PRP from citrated whole blood by gentle centrifugation.

-

Incubation: Incubate PRP with various concentrations of [³H]-melagatran.

-

Induction of Aggregation: Add a thrombin agonist to induce platelet aggregation.

-

Measurement: Measure the change in light transmittance through the PRP sample using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: Quantify the percentage of platelet aggregation inhibition by melagatran. Scintillation counting of the samples can be performed to determine the concentration of [³H]-melagatran associated with the platelets.

In Vivo Studies

This is a widely used model to study arterial thrombosis in rodents.

Protocol:

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and expose the carotid artery.

-

Administration of Labeled Compound: Administer a single dose of [³H]-melagatran intravenously or orally.

-

Induction of Thrombosis: Apply a filter paper saturated with ferric chloride solution to the exposed artery to induce endothelial injury and subsequent thrombus formation.

-

Monitoring: Monitor blood flow in the artery using a Doppler flow probe to determine the time to occlusion.

-

Sample Collection: At the end of the experiment, collect the thrombosed artery segment and other tissues of interest.

-

Data Analysis: Determine the wet weight of the thrombus. The radioactivity in the thrombus and other tissues can be quantified using liquid scintillation counting to assess the distribution and accumulation of [³H]-melagatran at the site of thrombosis.

QWBA provides a visual and quantitative assessment of the distribution of a radiolabeled compound throughout the entire body.

Protocol:

-

Dosing: Administer a single dose of [³H]-melagatran to the animal model.

-

Euthanasia and Freezing: At predetermined time points, euthanize the animal and rapidly freeze the carcass in a mixture of hexane and dry ice.

-

Sectioning: Embed the frozen carcass in a carboxymethylcellulose block and collect thin whole-body sections using a cryomicrotome.

-

Imaging: Expose the sections to a phosphor imaging plate.

-

Quantification: Scan the imaging plate and quantify the radioactivity in different tissues and organs by comparing the signal intensity to that of radioactive standards.

-

Data Analysis: Generate images and quantitative data on the tissue distribution of [³H]-melagatran and its metabolites.

The workflow for a typical in vivo antithrombotic study using isotope-labeled melagatran is depicted below.

Caption: Workflow for in vivo antithrombotic studies with isotope-labeled melagatran.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for melagatran based on studies with the unlabeled compound. These values provide a baseline for interpreting results from studies using isotope-labeled melagatran.

Table 1: In Vitro Activity of Melagatran

| Parameter | Value | Species | Assay |

| Inhibition Constant (Ki) for Thrombin | 2 nM | Human | Chromogenic Substrate Assay |

| IC50 for Thrombin Generation (ETP) | ~0.1 µM | Human | Thrombin Generation Assay |

| IC50 for Platelet Aggregation | Varies with thrombin concentration | Human | Light Transmission Aggregometry |

Table 2: Pharmacokinetic Parameters of Melagatran

| Parameter | Value (Oral Ximelagatran) | Value (IV Melagatran) | Species |

| Bioavailability | ~20% | - | Human |

| Time to Peak Concentration (Tmax) | 1.5 - 2.5 hours | ~0.5 hours | Human |

| Elimination Half-life (t½) | 4 - 5 hours | ~2 hours | Human |

| Volume of Distribution (Vd) | 176 L | 15.5 L | Human |

| Clearance (CL) | 27.3 L/h | 5.3 L/h | Human |

Data compiled from multiple sources.

Table 3: In Vivo Efficacy of Melagatran

| Model | Species | Dose | Effect |

| Ferric Chloride-Induced Arterial Thrombosis | Rat | Oral H 376/95 | More effective than subcutaneous dalteparin in preventing thrombosis. |

| Electrically Induced Coronary Thrombosis | Dog | 1.5 - 2.5 mg/kg (oral) | Prolonged time to occlusive thrombus formation by 4-5 times compared to saline. |

| Tissue Factor-Induced Hypercoagulation | Rat | 1 mg/kg (IV) | Suppressed platelet consumption and thrombin-antithrombin complex generation. |

H 376/95 is a prodrug of melagatran.

Conclusion

The use of isotope-labeled melagatran, particularly [³H]-melagatran, offers a powerful and sensitive approach for detailed antithrombotic research. By enabling precise quantification and visualization of the compound's distribution and interaction with its target, researchers can gain deeper insights into its mechanism of action, pharmacokinetics, and pharmacodynamics. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting studies aimed at further characterizing the antithrombotic properties of melagatran and developing novel anticoagulant therapies.

References

- 1. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader | PLOS One [journals.plos.org]

A Technical Guide to Commercially Available Melagatran-d11 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercially available sources of Melagatran-d11, a deuterated internal standard crucial for the accurate quantification of the direct thrombin inhibitor, Melagatran. This document outlines the technical specifications of this compound, details relevant experimental protocols for its use in bioanalytical assays, and illustrates its mechanism of action within the coagulation cascade.

Commercially Available Sources and Technical Data

This compound is available from a limited number of specialized chemical suppliers. The following table summarizes the key quantitative data for this compound available from identified commercial sources. It is important to note that a specific CAS Registry Number for this compound is not consistently provided by suppliers; instead, the CAS number for the unlabeled parent compound, Melagatran (159776-70-2), is often referenced.[1][2]

| Supplier | Product Code | Molecular Formula | Molecular Weight ( g/mol ) | Available Pack Sizes | Purity & Isotopic Enrichment |

| Pharmaffiliates | PA STI 058080 | C₂₂H₂₀D₁₁N₅O₄ | 440.58 | Inquire for details | High purity; specific isotopic enrichment is lot-dependent and provided on the Certificate of Analysis. |

| LGC Standards (distributor for Toronto Research Chemicals - TRC) | TRC-M208452 | C₂₂D₁₁H₂₀N₅O₄ | 440.58 | 0.25 mg, 2.5 mg | High purity; specific isotopic enrichment is lot-dependent and provided on the Certificate of Analysis.[1] |

Note: Purity and isotopic enrichment are critical parameters for an internal standard. While suppliers guarantee high purity, the exact percentages for both chemical purity and isotopic enrichment are detailed on the lot-specific Certificate of Analysis (CoA) which is provided with the product upon purchase. Researchers should always consult the CoA for the most accurate information.

Experimental Protocols: Bioanalysis of Melagatran using this compound

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Melagatran in biological matrices such as plasma and urine. The following protocols are adapted from published bioanalytical methods for Melagatran and are directly applicable for the use of this compound.

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol outlines a common method for extracting Melagatran and its internal standard, this compound, from human plasma prior to LC-MS/MS analysis.

-

Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of a this compound internal standard working solution (concentration to be optimized based on the expected range of Melagatran concentrations in the samples). Vortex for 10 seconds.

-

Acidification: Add 200 µL of 2% formic acid in water and vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section provides typical LC-MS/MS parameters for the analysis of Melagatran and this compound.

-

Liquid Chromatography:

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient starting at a low percentage of mobile phase B, increasing to a higher percentage to elute the analytes, followed by a re-equilibration step. The exact gradient program should be optimized for the specific column and system.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Melagatran: m/z 430.2 → 227.1

-

This compound: m/z 441.3 → 238.2

-

-

Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for the specific instrument to achieve maximum sensitivity and specificity.

-

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action: Melagatran's Inhibition of the Coagulation Cascade

Melagatran is a direct thrombin inhibitor. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by Melagatran.

Caption: Melagatran directly inhibits Thrombin, blocking the final step of the common coagulation pathway.

Experimental Workflow: Bioanalytical Sample Preparation and Analysis

The following diagram outlines the logical flow of a typical bioanalytical experiment for the quantification of Melagatran using this compound as an internal standard.

Caption: Workflow for the bioanalysis of Melagatran using a deuterated internal standard.

References

Methodological & Application

Application Note: High-Throughput Analysis of Melagatran in Human Plasma Using Melagatran-d11 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melagatran is a potent direct thrombin inhibitor and the active metabolite of the oral prodrug ximelagatran.[1][2] Accurate and robust quantification of melagatran in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development. This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of melagatran in human plasma. The use of a stable isotope-labeled internal standard, Melagatran-d11, ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.[3][4][5]

The methodology presented herein is based on established bioanalytical techniques for melagatran and its metabolites, employing solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Mechanism of Action: Direct Thrombin Inhibition

Melagatran exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin, a key enzyme in the coagulation cascade. By binding to the active site of thrombin, melagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.

Caption: Mechanism of action of Melagatran as a direct thrombin inhibitor.

Experimental Protocols

This section details the materials and procedures for the quantification of melagatran in human plasma.

Materials and Reagents

-

Melagatran analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-